

Preclinical data on (Rac)-Zevaquenabant

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Compound of Interest		
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An In-depth Technical Guide on the Preclinical Data of (Rac)-Zevaquenabant

Introduction

Zevaquenabant, also known as INV-101 or S-MRI-1867, is a third-generation, peripherally selective investigational small molecule.[1] It functions as a dual-action compound, acting as both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] The racemic form, (Rac)-MRI-1867, has also been studied.[4] This peripheral restriction is a key characteristic, designed to retain the metabolic benefits of CB1R inhibition while avoiding the adverse psychiatric effects associated with earlier, brain-penetrant antagonists.[5][6] Preclinical research has explored its therapeutic potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, idiopathic pulmonary fibrosis (IPF), and obesity.[1][2][7]

Pharmacological Profile

Zevaquenabant was designed to have high affinity for the CB1R and to be restricted to peripheral tissues, thereby minimizing central nervous system (CNS) effects.[5] Its dual mechanism of targeting both CB1R and iNOS offers a potentially synergistic approach to treating complex diseases involving both inflammation and fibrosis.[2][3]

Binding Affinity and Functional Activity

The pharmacological activity of Zevaquenabant and its racemic form has been characterized through various in vitro assays.



Compound	Target	Assay Type	Value	Reference
(Rac)- Zevaquenabant	Human CB1R	Binding Affinity (Ki)	5.7 nM	[4]
Zevaquenabant (S-MRI-1867)	CB1R	Functional Activity	Inverse Agonist	[1][5]
Zevaquenabant (S-MRI-1867)	iNOS	Functional Activity	Inhibitor	[1][2]

Preclinical Efficacy

Zevaquenabant has demonstrated significant efficacy in multiple animal models of fibrotic and metabolic diseases.

Fibrotic Diseases

Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced model of IPF, Zevaquenabant showed a statistically significant reduction in the primary endpoint, the Ashcroft score, which is a histological measure of lung fibrosis.[7] This suggests its potential as a novel treatment for pulmonary fibrosis.[7] Studies in models of Hermansky-Pudlak syndrome pulmonary fibrosis also support its anti-fibrotic efficacy.[8]



Animal Model	Compound	Dose	Key Findings	Reference
Bleomycin- induced IPF	Zevaquenabant (INV-101)	Not specified	Statistically significant reduction in Ashcroft score (fibrosis)	[7]
HPS-1 model of PF	Zevaquenabant	Not specified	Halted progression of fibrosis and reversed elevated anandamide levels	[8]

Chronic Kidney Disease (CKD): In diet-induced obese (DIO) mice, which develop features of CKD, Zevaquenabant demonstrated protective effects on the kidneys.[3]

Animal Model	Compound	Dose & Regimen	Key Findings	Reference
Diet-Induced Obese Mice	Zevaquenabant	3 mg/kg, p.o. for 28 days	Ameliorated obesity-induced kidney morphological and functional changes; Decreased kidney inflammation, fibrosis, and oxidative stress.	[2][3]

Liver Fibrosis: **(Rac)-Zevaquenabant** has been identified as a potential agent for the research of liver fibrosis.[4]



Metabolic Disorders

Obesity and Dyslipidemia: In diet-induced obese (DIO) mice, Zevaquenabant (S-MRI-1867) was shown to reduce hepatic steatosis (fatty liver) and decrease the secretion rate of very-low-density lipoprotein (VLDL) from the liver.[2] It also upregulated the expression of the hepatic low-density lipoprotein receptor (LDLR) and reduced circulating levels of PCSK9, a protein that degrades LDLRs.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Kidney Disease Model

- Animal Model: Diet-induced obese mice were used to model obesity-induced chronic kidney disease.[3]
- Treatment: Zevaquenabant was administered orally (p.o.) at a dose of 3 mg/kg daily for 28 days.[3]
- Outcome Measures: The study assessed renal morphological and functional parameters.
 This likely included histological analysis of kidney tissue to evaluate fibrosis and inflammation, as well as measurement of markers of kidney function such as blood urea nitrogen (BUN) and creatinine levels, and albuminuria.[2][3]

Idiopathic Pulmonary Fibrosis Model

- Animal Model: A bleomycin-induced model of pulmonary fibrosis was utilized, which is a wellaccepted standard for preclinical IPF research.[7]
- Treatment: Mice were treated with either Zevaguenabant (INV-101) or a vehicle control.
- Outcome Measures: The primary endpoint was the Ashcroft score, determined from histological examination of lung tissue to quantify the extent of fibrosis.[7]

In Vitro Binding Assay



- Objective: To determine the binding affinity (Ki) of (Rac)-Zevaquenabant for the human cannabinoid receptor type 1 (CB1R).[4]
- Methodology: While the specific details are not provided in the search results, Ki values are typically determined using competitive radioligand binding assays. This involves incubating cell membranes expressing the target receptor (CB1R) with a constant concentration of a radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound (e.g., (Rac)-Zevaquenabant). The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (concentration that inhibits 50% of specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

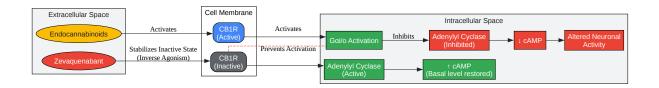
Mechanism of Action and Signaling Pathways

Zevaquenabant's therapeutic effects are derived from its dual inhibition of the CB1 receptor and inducible nitric oxide synthase.

CB1 Receptor Inverse Agonism

The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] In its basal state, the receptor can exhibit some level of constitutive activity. As an inverse agonist, Zevaquenabant binds to the CB1R and stabilizes it in a fully inactive conformation.[5] This action not only blocks the binding and effects of endogenous agonists (like anandamide and 2-AG) but also suppresses the receptor's basal, agonist-independent signaling.[10] This leads to an increase in the activity of adenylyl cyclase, subsequent rises in cyclic AMP (cAMP) levels, and modulation of downstream ion channels and signaling cascades like the MAPK/ERK pathway.[11]





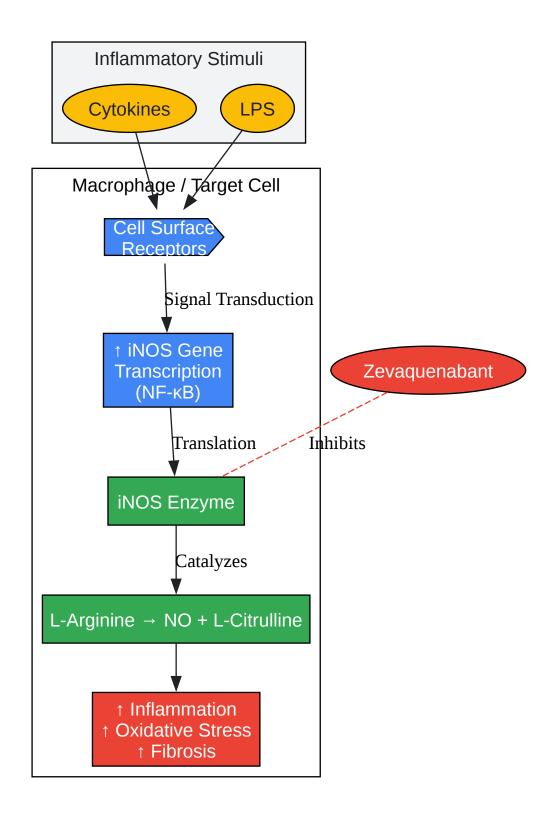
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CB1R Inverse Agonist Signaling Pathway.

iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is expressed in response to pro-inflammatory stimuli like cytokines (e.g., TNF- α , IL-1 β) and bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation, oxidative stress, and tissue damage in pathological conditions. By inhibiting iNOS, Zevaquenabant can directly reduce the production of NO, thereby mitigating inflammation and oxidative stress, which are key drivers of fibrosis.





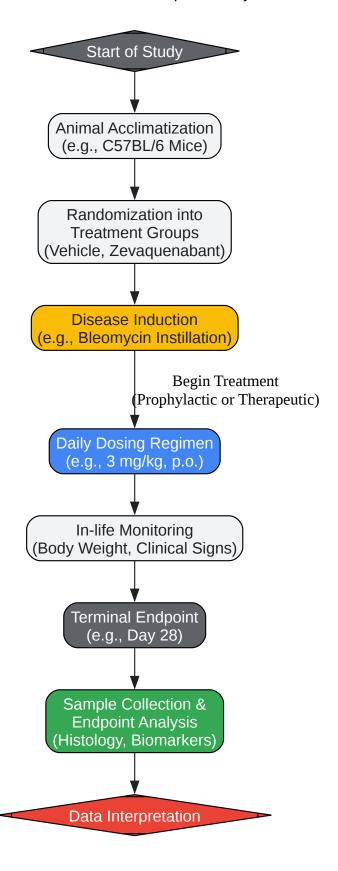
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Zevaquenabant Inhibition of the iNOS Pathway.

General Preclinical Experimental Workflow



The evaluation of a compound like Zevaquenabant in a disease model typically follows a structured workflow, from disease induction to endpoint analysis.





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Workflow for a Preclinical Fibrosis Model.

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